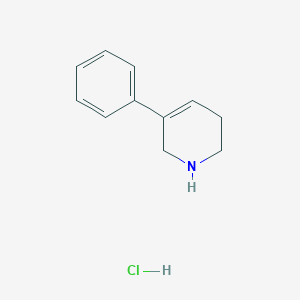

5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

Contextualization within the Tetrahydropyridine (B1245486) Class of Nitrogen Heterocycles

5-Phenyl-1,2,3,6-tetrahydropyridine (B8789250) hydrochloride belongs to the family of tetrahydropyridines, which are nitrogen-containing heterocyclic compounds. mdpi.com These are foundational structures in a vast number of biologically active molecules, including many pharmaceuticals. researchgate.net The tetrahydropyridine (THP) ring system is a key component in numerous natural alkaloids and has been a central focus for synthetic chemists due to its versatile biological activities. scbt.com The presence of a nitrogen atom within the heterocyclic ring imparts specific chemical properties that are crucial for its biological interactions. mdpi.com

The class of tetrahydropyridines includes several structural isomers, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine (B147620), each with distinct chemical characteristics and biological implications. auctoresonline.org The specific arrangement of atoms in the 1,2,3,6-tetrahydropyridine ring, as found in 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride, creates a unique electronic and steric profile that influences its reactivity and how it interacts with biological targets.

Significance of the 1,2,3,6-Tetrahydropyridine Scaffold in Medicinal Chemistry Research

The 1,2,3,6-tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives of this scaffold have been shown to possess a wide array of pharmacological activities. The versatility of the tetrahydropyridine ring allows for the introduction of various substituents, leading to a diverse range of biological effects. auctoresonline.org

The significance of this scaffold extends across multiple therapeutic areas. Researchers have synthesized and investigated numerous tetrahydropyridine derivatives, revealing their potential as anti-inflammatory, anticancer, and antimicrobial agents. auctoresonline.orgmadridge.org The pharmacological properties of these derivatives are highly dependent on the nature and position of the substituents on the tetrahydropyridine ring. madridge.org This has spurred extensive research to explore the structure-activity relationships (SAR) of these compounds, aiming to design novel drug candidates with improved efficacy and selectivity. nih.gov

| Biological Activity of Tetrahydropyridine Derivatives |

| Antimicrobial |

| Anti-inflammatory |

| Anticancer |

| GABA receptor modulation |

| Oral antagonistic activity |

| Neuroprotective activity |

Historical Trajectory of Research on 5-Phenyl-1,2,3,6-tetrahydropyridine and Related Structures (e.g., MPTP's role in neurotoxicology research models)

The research history of phenyl-tetrahydropyridine derivatives is intrinsically linked to the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov The story of MPTP began with a series of tragic accidents in the late 1970s and early 1980s, where individuals attempting to synthesize a synthetic opioid inadvertently produced and self-administered MPTP. sigmaaldrich.com These individuals subsequently developed a severe and irreversible form of parkinsonism. sigmaaldrich.com

This unfortunate series of events led to the identification of MPTP as a potent and selective dopaminergic neurotoxin. nih.gov Scientific investigation revealed that MPTP itself is not the toxic agent but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.gov This metabolite is then selectively taken up by dopamine (B1211576) neurons, where it inhibits mitochondrial respiration, leading to cell death. sigmaaldrich.com

The discovery of MPTP's neurotoxic effects revolutionized Parkinson's disease research. It provided scientists with a powerful tool to create animal models that closely mimic the neurochemical and pathological features of the disease. tcichemicals.com These MPTP-induced models have been instrumental in studying the mechanisms of neurodegeneration and for the development and testing of new therapeutic strategies for Parkinson's disease. nih.gov The study of MPTP and its analogs has also shed light on the potential role of environmental toxins in the etiology of idiopathic Parkinson's disease. nih.gov

Overview of Current Academic Research Focus Areas for the Compound

While much of the historical focus has been on the N-methylated analog, MPTP, current research on the broader class of phenyl-tetrahydropyridine derivatives, including the 5-phenyl-1,2,3,6-tetrahydropyridine scaffold, is expanding into new therapeutic areas. The neurotoxic potential of certain derivatives has led to careful investigation of their structure-activity relationships to design compounds that are safe and possess desirable pharmacological properties.

One area of active research is the development of novel antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, a series of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridines, which incorporate the phenyl-tetrahydropyridine core, have been synthesized and evaluated for their potential as selective antagonists for specific nAChR subtypes. uky.edunih.gov This line of research could lead to new treatments for a variety of neurological and psychiatric disorders.

Furthermore, the tetrahydropyridine scaffold continues to be a valuable platform for the synthesis of novel compounds with potential applications in oncology and inflammation. auctoresonline.orgmadridge.org By modifying the substituents on the phenyl and tetrahydropyridine rings, researchers are exploring the development of new anticancer and anti-inflammatory agents. auctoresonline.org The adaptability of the 1,2,3,6-tetrahydropyridine scaffold ensures its continued relevance in the ongoing search for new and effective therapeutic agents.

| Research Focus for Phenyl-Tetrahydropyridine Derivatives |

| Development of selective nicotinic acetylcholine receptor antagonists |

| Synthesis of novel anticancer agents |

| Exploration of new anti-inflammatory compounds |

| Investigation of structure-activity relationships to mitigate neurotoxicity |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-7,12H,4,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERNNJNTNZDJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158878-54-7 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158878-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of 5 Phenyl 1,2,3,6 Tetrahydropyridine Hydrochloride

Established and Emerging Synthetic Routes to the 1,2,3,6-Tetrahydropyridine (B147620) Core

The 1,2,3,6-tetrahydropyridine scaffold is a key structural component in numerous natural products and pharmaceutical agents. ufms.br Consequently, a diverse array of synthetic methods has been developed to access this important heterocyclic system. These methods offer different advantages in terms of efficiency, stereoselectivity, and substrate scope.

Synthesis from Piperidine (B6355638) Derivatives

One approach to synthesizing 1,2,3,6-tetrahydropyridines involves the chemical modification of pre-existing piperidine rings. For instance, the partial reduction of certain pyridinium (B92312) salts can yield tetrahydropyridine (B1245486) derivatives. nih.gov This method's viability is dependent on the controlled reduction of the pyridine (B92270) ring to avoid over-reduction to a fully saturated piperidine.

Palladium-Catalyzed Reactions for Tetrahydropyridine Synthesis (e.g., Heck/Suzuki Tandem Reactions, Alkyl-Heck Reactions)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application in the synthesis of tetrahydropyridines is well-documented.

Heck/Suzuki Tandem Reactions:

A notable example is the palladium-catalyzed Heck/Suzuki tandem reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids, which provides a route to various tetrahydropyridines under mild conditions. organic-chemistry.org This reaction proceeds through a sequence of a Heck reaction followed by a Suzuki coupling, allowing for the efficient construction of the tetrahydropyridine ring with concomitant introduction of a substituent.

Alkyl-Heck Reactions:

The alkyl-Heck reaction, a variation of the classical Heck reaction, has also been successfully employed. A highly 6-endo-selective alkyl-Heck reaction catalyzed by palladium offers an efficient pathway to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. organic-chemistry.orgacs.org This reaction is significant as it demonstrates control over the regioselectivity of the cyclization, favoring the formation of the six-membered ring. Mechanistic studies suggest that this process may proceed through a hybrid palladium-radical mechanism. organic-chemistry.orgacs.org

| Reaction Type | Catalyst | Key Features | Reference |

| Heck/Suzuki Tandem | Palladium | Mild reaction conditions, good to excellent yields. | organic-chemistry.org |

| Alkyl-Heck Reaction | Palladium | Highly 6-endo-selective, applicable to unactivated alkyl iodides. | organic-chemistry.orgacs.org |

Cyclization Reactions (e.g., Aza-Diels-Alder)

Cyclization reactions are a cornerstone of heterocyclic synthesis. The aza-Diels-Alder reaction, in particular, is a powerful method for constructing six-membered nitrogen-containing rings. This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile.

An inverse-electron-demand aza-Diels-Alder reaction between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes has been developed for the synthesis of polyfunctionalized tetrahydropyridines. rsc.org This method is notable for proceeding under catalyst-free and additive-free conditions, offering an environmentally friendly approach. rsc.org

Furthermore, a versatile reaction cascade involving a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and subsequent reduction, has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov

Dehydration-Based Syntheses of Tetrahydropyridines

Dehydration reactions, which involve the removal of a water molecule to form a new bond, can be employed in the synthesis of tetrahydropyridines. study.combyjus.comlibretexts.org This can occur as a final step in a reaction sequence to form the double bond within the tetrahydropyridine ring. For example, the intramolecular cyclization of certain amino alcohols followed by dehydration can lead to the formation of the tetrahydropyridine core. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. rsc.org MCRs are particularly attractive for the synthesis of complex molecules like tetrahydropyridines as they can rapidly generate molecular diversity.

One such approach involves a one-pot, five-component reaction using an aldehyde, an amine, and a β-ketoester to synthesize 1,2,3,6-tetrahydropyridine derivatives. ufms.br Various catalysts, including Lewis acids, can be employed to promote this transformation. ufms.br Another example is a three-component reaction of an α,β-unsaturated aldehyde, a 1,3-dicarbonyl compound, and an amino-alcohol to produce fused tetrahydropyridines. ufms.br

Specific Synthetic Pathways for 5-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

The synthesis of the specific compound this compound has been approached through several routes.

A notable method is the palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides. acs.org This strategy provides direct access to the 5-phenyl-1,2,3,6-tetrahydropyridine scaffold. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

Another approach involves a multi-component reaction. A one-pot synthesis utilizing an aromatic aldehyde (such as benzaldehyde), an amine, and a β-ketoester can lead to the formation of the polysubstituted tetrahydropyridine ring. rsc.org Subsequent chemical modifications can then be performed to arrive at the target molecule.

Two distinct approaches for the synthesis of 1,2,3,6-tetrahydropyridines have been reported that utilize a phosphate (B84403) substituent on the nitrogen atom. nih.govacs.org In one pathway, an anionic cascade is initiated by a base. Alternatively, an acid-catalyzed cyclization can be employed to form the same tetrahydropyridine product. nih.govacs.org

| Synthetic Approach | Key Reagents/Catalysts | Description | Reference |

| Alkyl-Heck Reaction | Palladium catalyst, unactivated alkyl iodide | A 6-endo-selective cyclization to form the tetrahydropyridine ring. | acs.org |

| Multi-Component Reaction | Aromatic aldehyde, amine, β-ketoester | A one-pot reaction to construct the core heterocyclic structure. | rsc.org |

| Anionic Cascade/Acid-Catalyzed Cyclization | Base or Acid, N-phosphate substituted precursor | Two pathways from a common type of precursor to the tetrahydropyridine ring. | nih.govacs.org |

Key Precursors and Intermediate Compounds in Synthesis

The construction of the 5-Phenyl-1,2,3,6-tetrahydropyridine scaffold often begins with readily available and structurally simple precursors. A versatile reaction cascade has been developed that utilizes α,β-unsaturated imines and alkynes as primary starting materials. nih.govacs.org In this process, the α,β-unsaturated imines are themselves derived from the condensation of amines with various enones and enals. nih.gov

The reaction proceeds through several key intermediates. Rhodium(I)-catalyzed C–H bond activation of the α,β-unsaturated imine, followed by its addition across an alkyne, generates an azatriene intermediate. nih.gov This intermediate undergoes an in-situ electrocyclization to form a 1,2-dihydropyridine. nih.govacs.org This dihydropyridine (B1217469) is a crucial intermediate that can be selectively functionalized. nih.gov Subsequent stereoselective protonation of the enamine double bond within the 1,2-dihydropyridine leads to the formation of an iminium intermediate, which is then reduced to the final 1,2,3,6-tetrahydropyridine product. nih.govacs.org

Another approach involves a five-component reaction utilizing aldehydes, esters of 3-oxocarboxylic acids, malononitrile or ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov This domino reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and Mannich reaction, ultimately leading to cyclization and dehydration to form highly functionalized 1,4,5,6-tetrahydropyridines. researchgate.netnih.gov

| Precursor Class | Specific Examples | Intermediate Formed | Final Product |

| α,β-Unsaturated Imines & Alkynes | Imines from amines and enals/enones | Azatriene, 1,2-Dihydropyridine, Iminium ion | 1,2,3,6-Tetrahydropyridine |

| Aldehydes, Esters, etc. | Benzaldehyde, Ethyl acetoacetate | Polysubstituted 2-hydroxypiperidine | 1,4,5,6-Tetrahydropyridine |

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is critical for achieving high yields and diastereoselectivity in the synthesis of tetrahydropyridines. In the rhodium-catalyzed cascade, the choice of acid and reducing agent for the final reduction step significantly influences the outcome. nih.govacs.org

A study on the reduction of a dihydropyridine intermediate to the corresponding tetrahydropyridine revealed that the combination of an acid and a borohydride reducing agent was essential. acs.org Various acids, including pivalic acid (pivOH), p-toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA), were tested in conjunction with different reducing agents. nih.gov The use of sodium borohydride (NaBH4) in the presence of trifluoroacetic acid in a mixed solvent system of toluene and ethanol at 0°C to room temperature provided the desired tetrahydropyridine in high yield (95%) and excellent diastereomeric ratio (>95:5). nih.gov

| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield | Diastereomeric Ratio |

| Reduction of Dihydropyridine | TFA, NaBH4 | Toluene/Ethanol | 0°C to RT | 95% | >95:5 |

| Multicomponent Reaction | Squaramide Catalyst (0.5 mol %) | Dichloromethane | -25°C | 87% | N/A |

Asymmetric and Stereoselective Synthesis Approaches

The biological activity of tetrahydropyridine derivatives is often dependent on their stereochemistry, making asymmetric and stereoselective synthesis a key focus of research. d-nb.info

Enantioselective Synthesis of Chiral Tetrahydropyridines

Various catalytic systems have been developed to achieve the enantioselective synthesis of chiral tetrahydropyridines. An iridium-catalyzed asymmetric formal [5+1] annulation reaction has been reported for the synthesis of a wide variety of chiral tetrahydropyridine derivatives in moderate to good yields and with excellent enantioselectivity. acs.orgnih.gov

Organocatalysis has also emerged as a powerful tool. A triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a low loading of a quinine-derived squaramide can produce tetrahydropyridines with three contiguous stereogenic centers in good yields and with excellent enantiomeric excesses. nih.govd-nb.info This one-pot multicomponent reaction utilizes 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines as starting materials. nih.gov The catalyst's efficiency at low loadings (0.5 mol %) makes this a practical and atom-economical approach. d-nb.info

Another strategy involves a three-component reaction employing chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates to synthesize optically active tetrahydropyridazinones, which are structurally related to tetrahydropyridines. nsf.gov This process delivers products with high enantiomeric ratios (up to 99:1). nsf.gov

| Catalytic System | Reaction Type | Key Features |

| Iridium Catalyst | [5+1] Annulation | Good yields, excellent enantioselectivity. acs.orgnih.gov |

| Quinine-derived Squaramide | Michael/aza-Henry/cyclization | Low catalyst loading, three stereocenters. nih.govd-nb.info |

| Chiral Lewis Base | Michael/proton transfer/lactamization | High enantiomeric ratios (up to 99:1). nsf.gov |

Diastereoselective Reduction Methods

The diastereoselective reduction of intermediates is a crucial step in controlling the relative stereochemistry of the final tetrahydropyridine product. A highly diastereoselective synthesis of 1,2,3,6-tetrahydropyridines has been achieved through a reaction cascade involving a rhodium(I)-catalyzed C-H activation-alkyne coupling, electrocyclization, and a subsequent acid/borohydride-promoted reduction. acs.orgnih.gov This one-pot procedure can afford the target compounds in up to 95% yield with greater than 95% diastereomeric purity. nih.gov

The high diastereoselectivity is rationalized by a kinetically controlled protonation of a dihydropyridine intermediate, followed by a face-selective borohydride reduction of the resulting iminium ion. nih.govacs.org The stereochemical outcome is influenced by factors such as allylic strain, which dictates the preferred conformation of the intermediate during the protonation and reduction steps. acs.org This method has been used to create highly substituted piperidine derivatives, including a fully differentiated hexasubstituted example, highlighting its potential for generating complex molecular architectures with high stereocontrol. thieme-connect.com

Strategies for Chemical Derivatization and Scaffold Functionalization

The functionalization of the tetrahydropyridine scaffold is essential for exploring the structure-activity relationships of its derivatives.

N-Substitution Modifications on the Tetrahydropyridine Ring

The nitrogen atom of the tetrahydropyridine ring is a common site for modification. A variety of N-substituted analogs can be synthesized to modulate the biological properties of the molecule. For instance, a four-step synthetic approach has been utilized to create novel N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridine analogs. researchgate.net This method involves the partial reduction of N-substituted pyridinium ylides. researchgate.net

In organocatalytic multicomponent reactions, the nature of the N-substituent on the imine starting material can significantly impact the reaction's success. While N-tosylimines failed to produce the desired product, N-(p-methoxybenzyl) and N-(p-methoxyphenyl) imines yielded the tetrahydropyridine, although in unsatisfactory amounts. d-nb.infoacs.org Switching to an N-methylimine resulted in a good yield (79%) and high enantiomeric excess (98%). nih.govacs.org Conversely, a sterically bulky N-tert-butylimine completely inhibited the reaction, suggesting that steric hindrance is a limiting factor. nih.gov

Aryl and Aliphatic Substitutions on the Ring System

The core structure of 5-phenyl-1,2,3,6-tetrahydropyridine allows for a variety of substitution patterns on both the tetrahydropyridine and the phenyl rings. These substitutions can significantly influence the compound's chemical properties and biological activity.

Aryl Substitutions:

Aryl groups can be introduced or modified on the existing phenyl ring of the molecule. Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, can be employed to introduce alkyl and acyl groups to the phenyl ring, provided the reaction conditions are compatible with the tetrahydropyridine moiety. The directing effects of the tetrahydropyridine substituent would influence the position of substitution on the phenyl ring.

Furthermore, more advanced cross-coupling reactions, such as the Suzuki coupling, have been utilized to create biaryl structures. For instance, in a study focused on related tetrahydropyridine analogs, successive Suzuki couplings were used to append phenyl and pyridyl substituents to a pyridine core, which was then modified to form 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues. uky.edu This methodology could potentially be adapted to introduce various aryl groups at different positions of the 5-phenyl-1,2,3,6-tetrahydropyridine scaffold, assuming a suitably functionalized precursor is available.

Aliphatic Substitutions:

Aliphatic groups can be introduced at various positions on the tetrahydropyridine ring. One common approach is the N-alkylation of the secondary amine. This reaction typically involves treating the 5-phenyl-1,2,3,6-tetrahydropyridine with an alkyl halide in the presence of a base. A range of alkyl groups, from simple methyl and ethyl groups to more complex cyclic and functionalized alkyl chains, can be introduced in this manner. For example, studies on similar tetrahydropyridine derivatives have demonstrated the synthesis of N-cyclopropyl and N-methyl analogs. nih.gov

In addition to N-alkylation, aliphatic groups can be incorporated at other positions of the tetrahydropyridine ring during the initial synthesis of the core structure. For example, the synthesis of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines showcases the presence of an ethyl group at the 5-position of the tetrahydropyridine ring. nih.govmadridge.orgmadridge.org This indicates that precursors with desired aliphatic substitutions can be used to construct the tetrahydropyridine ring system.

Below is a table summarizing representative examples of aryl and aliphatic substitutions on related tetrahydropyridine systems, which could be extrapolated to the 5-phenyl-1,2,3,6-tetrahydropyridine core.

| Substitution Type | Reagents and Conditions | Resulting Structure (Analogous) | Reference |

| N-Methylation | Methyl iodide, Base | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) | nih.gov |

| N-Cyclopropylation | Cyclopropyl halide, Base | 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine | nih.gov |

| C5-Ethylation | (During synthesis) | N-Benzoylamino-5-ethyl-1,2,3,6-tetrahydropyridine | nih.govmadridge.orgmadridge.org |

| Phenyl-group addition (Suzuki Coupling) | Phenylboronic acid, Pd catalyst | 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine | uky.edu |

Structural Elucidation and Conformational Analysis of 5 Phenyl 1,2,3,6 Tetrahydropyridine Hydrochloride and Its Derivatives

Conformational Analysis and Stereochemical Insights

The conformational landscape of the 1,2,3,6-tetrahydropyridine (B147620) ring is a subject of detailed investigation, with a particular focus on non-chair conformations which are influenced by the presence of the endocyclic double bond and various substituents.

Unlike cyclohexane (B81311) rings which predominantly adopt a stable chair conformation, the 1,2,3,6-tetrahydropyridine ring often favors non-chair forms due to the geometric constraints imposed by the C5-C6 double bond. Research has shown that various substituted tetrahydropyridine (B1245486) derivatives adopt conformations best described as a boat or a twisted boat.

Single-crystal X-ray diffraction studies on highly functionalized tetrahydropyridine derivatives have provided definitive evidence for these non-chair conformations. For instance, the analysis of ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a "flatted boat" conformation for the tetrahydropyridine ring. acs.org This was determined by the puckering of the C1 and C4 atoms from the least square plane defined by the other four ring atoms (C2, C3, C5, and N1). acs.org The deviation of these atoms and the specific torsional angles within the ring are key indicators of this boat-like structure.

Similarly, a distorted boat conformation was identified in the crystal structure of (2S,6R)-Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. researchgate.net Another study on a 1,2,3,4-tetrahydropyridine ring within a fused system also reported a twisted boat conformation. nih.gov These findings underscore that the boat conformation is a significant and recurring structural motif in the solid-state structures of substituted tetrahydropyridine rings.

The following table summarizes key conformational parameters from a representative X-ray crystallographic study of a substituted tetrahydropyridine derivative, illustrating the "flatted boat" conformation.

| Parameter | Value | Reference |

| Puckering of C1 | 0.5010 (3) Å | acs.org |

| Puckering of C4 | 0.6573 (3) Å | acs.org |

| Torsional Angle (C5–N1–C1–C2) | -20.5 (3) ° | acs.org |

| Torsional Angle (N1–C1–C2–C3) | -10.2 (3) ° | acs.org |

| Torsional Angle (C1–C2–C3–C4) | 41.2 (3) ° | acs.org |

| Torsional Angle (C2–C3–C4–C5) | -59.3 (3) ° | acs.org |

| Torsional Angle (C3–C4–C5–N1) | 39.8 (3) ° | acs.org |

| Torsional Angle (C4–C5–N1–C1) | 9.0 (3) ° | acs.org |

This data is for a highly substituted tetrahydropyridine derivative and serves as an illustrative example of the boat conformation.

The nature and position of substituents on the tetrahydropyridine ring play a crucial role in determining the most stable conformation. The steric and electronic properties of these substituents can significantly influence the conformational equilibrium.

In substituted tetrahydropyridines, bulky aryl groups tend to orient themselves in positions that minimize steric hindrance. For instance, in diastereomers of polysubstituted 1,4,5,6-tetrahydropyridines, bulky aryl substituents were observed to occupy sterically least-hindered positions relative to each other. This preference for sterically favorable arrangements is a driving force in establishing the preferred conformation of the ring.

The following table provides a qualitative overview of how different types of substituents might influence the conformation of the tetrahydropyridine ring, based on general principles of stereochemistry.

| Substituent Type | Position | Expected Influence on Conformation |

| Bulky Alkyl/Aryl | C2, C3, C4, C5 | Will favor positions that minimize steric strain (pseudo-equatorial in a boat conformation). Can influence the degree of twisting in a twist-boat conformation to alleviate steric interactions. |

| Electron-withdrawing | Various | Can affect bond lengths and angles within the ring through inductive and resonance effects, potentially altering the ring's pucker and overall conformation. |

| Hydrogen-bonding | N1, or on substituents | Intramolecular hydrogen bonding can lock the molecule into a specific conformation, potentially favoring one boat or twist-boat form over others. |

Further detailed computational and experimental studies on a series of derivatives of 5-Phenyl-1,2,3,6-tetrahydropyridine (B8789250) hydrochloride are necessary to create a comprehensive quantitative structure-conformation relationship.

Computational Chemistry and Molecular Modeling Studies of 5 Phenyl 1,2,3,6 Tetrahydropyridine Hydrochloride

Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of molecules. For the 5-Phenyl-1,2,3,6-tetrahydropyridine (B8789250) scaffold, DFT has been employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors.

Studies on highly functionalized tetrahydropyridine (B1245486) derivatives have utilized DFT at the B3LYP/6-311+G(2d,p) level to compare calculated structures with those determined by X-ray crystallography. nih.gov These calculations confirm the preferred conformation of the tetrahydropyridine ring, which often adopts a distorted or flattened boat conformation. acs.org Torsional angles derived from DFT calculations provide a detailed picture of the ring's puckering. acs.org

A key aspect of QM calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another QM method used to study donor-acceptor interactions within the molecule, providing insight into its electronic stability. nih.gov

| Computational Method | Application for Tetrahydropyridine Scaffold | Key Findings |

| Density Functional Theory (DFT) | Geometry Optimization | Determines the most stable 3D structure; confirms distorted boat conformations. nih.govacs.org |

| Frontier Molecular Orbital Analysis | Calculates HOMO-LUMO energy gap to predict chemical reactivity and stability. nih.gov | |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Studies donor-acceptor interactions and their contribution to molecular stability. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and their complexes. By simulating the motion of atoms and molecules over time, MD provides detailed information on conformational sampling, flexibility, and the stability of ligand-protein interactions.

For tetrahydropyridine derivatives, MD simulations are often used to validate the results of molecular docking studies. mdpi.comnih.gov After docking a ligand into a protein's active site, a simulation, typically lasting for nanoseconds, can assess the stability of the binding pose. mdpi.comnih.gov Key parameters analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein that may be important for ligand binding. mdpi.com

Radius of Gyration (Rg): This parameter assesses the compactness of the protein structure. Changes in Rg can indicate conformational changes induced by ligand binding. mdpi.com

Solvent Accessible Surface Area (SASA): SASA measures the protein surface area exposed to the solvent, providing insights into how ligand binding might alter the protein's interaction with its aqueous environment. mdpi.com

MD simulations have been used to confirm that inhibitors based on related scaffolds form stable complexes within the active sites of target enzymes like Monoamine Oxidase B (MAO-B). researchgate.net These simulations can reveal additional hydrogen bond interactions that are crucial for the stability of the complex, providing a dynamic view that complements the static picture from docking. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Given the structural similarity of 5-Phenyl-1,2,3,6-tetrahydropyridine to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a key substrate for Monoamine Oxidase B (MAO-B), docking studies frequently focus on this enzyme. nih.govnih.gov MAO-B is a well-established target for drugs aimed at treating neurodegenerative conditions like Parkinson's disease. mdpi.com

Docking studies of tetrahydropyridine-based inhibitors into the active site of human MAO-B (e.g., PDB ID: 2V5Z) have revealed key interactions that govern binding affinity and selectivity. acs.orgnih.gov The active site of MAO-B features an "aromatic cage" formed by two tyrosine residues (Tyr398 and Tyr435) and the FAD cofactor. researchgate.netum.ac.ir

Key interactions for tetrahydropyridine-based inhibitors in the MAO-B active site often include:

Hydrophobic Interactions: The phenyl group of the ligand typically engages in π-π stacking and other hydrophobic interactions with the aromatic cage residues (Tyr398, Tyr435). nih.govnih.gov

Hydrogen Bonds: Depending on the substituents, hydrogen bonds can form with key residues in the active site.

π-Cation Interactions: These can occur between the ligand and active site residues. researchgate.net

The binding energies calculated from docking studies (e.g., -8.8 kcal/mol for a tetrahydropyridine derivative with MAO-B) indicate the strength of the association between the ligand and the target protein. acs.orgnih.gov These computational predictions help rationalize the structure-activity relationships (SAR) observed experimentally and guide the synthesis of more potent and selective inhibitors. nih.govvt.edu

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Predicted Binding Energy |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Tyr398, Tyr435 | Hydrophobic (π-π stacking), π-Cation | -8.8 kcal/mol acs.orgnih.gov |

| Monoamine Oxidase A (MAO-A) | 2Z5X | Tyr407, Tyr444 | Hydrophobic | -9.6 kcal/mol acs.orgnih.gov |

Structure-Based Drug Design Principles Applied to the Tetrahydropyridine Scaffold

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. researchgate.net The tetrahydropyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple targets. nih.gov For MAO-B, the known crystal structure provides a blueprint for designing inhibitors. researchgate.net

The principles of SBDD applied to the tetrahydropyridine scaffold for MAO-B inhibition include:

Scaffold Hopping and Modification: Starting with a known ligand like MPTP, medicinal chemists can modify the tetrahydropyridine core or its substituents to improve affinity and selectivity while reducing toxicity.

Exploiting Active Site Features: The design process focuses on maximizing favorable interactions with the MAO-B active site. For instance, the size and shape of the substituent at the 4-position of the tetrahydropyridine ring are critical for selectivity between MAO-A and MAO-B, as the active site cavity of MAO-A is smaller. researchgate.net

Enhancing Binding Affinity: Introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein can increase potency. For example, modifying the phenyl ring with substituents can alter electronic properties and create new interactions. nih.gov

Mechanism-Based Inhibition: Some designs aim to create mechanism-based inactivators. For example, replacing the N-methyl group of MPTP with an N-propargyl group can lead to covalent modification of the FAD cofactor, resulting in irreversible inhibition. researchgate.net

Through iterative cycles of computational design, chemical synthesis, and biological testing, SBDD has led to the development of potent and selective MAO-B inhibitors based on various scaffolds, demonstrating the power of integrating computational and experimental approaches. mdpi.com

Prediction of Chemical Reactivity and Potential Metabolic Pathways in Research Models

Computational methods are increasingly used to predict the metabolic fate of drug candidates, a critical component of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. nih.gov These predictions can identify potential sites of metabolism (SOMs) and foresee the formation of reactive or toxic metabolites. nih.gov

For 5-Phenyl-1,2,3,6-tetrahydropyridine, its close structural analog, MPTP, serves as a well-studied model for predicting metabolic pathways. The primary metabolic pathway for MPTP involves bioactivation by MAO-B. nih.gov This enzymatic reaction proceeds in two main steps:

Oxidation to MPDP+: MPTP is first oxidized by MAO-B to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+). nih.gov

Oxidation to MPP+: MPDP+ is then further oxidized to the ultimate toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.govbiorxiv.org

This bioactivation pathway is critical to MPTP's neurotoxicity, as MPP+ is actively taken up by dopamine (B1211576) transporters and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion and oxidative stress. aminer.orgpsu.edu

Computational tools can model this process. Quantum mechanical calculations can be used to predict the reactivity of different sites on the molecule, identifying the atoms most susceptible to enzymatic attack. Software programs based on expert systems and machine learning can predict likely metabolites by applying known biotransformation rules, helping to anticipate the metabolic profile of novel tetrahydropyridine derivatives. nih.gov

Structure Activity Relationship Sar Studies and Analog Design Based on the Tetrahydropyridine Scaffold

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can influence the compound's affinity for its biological target, its selectivity over other targets, and its pharmacokinetic properties.

Substituents on the phenyl ring of the 5-phenyl-1,2,3,6-tetrahydropyridine core play a pivotal role in modulating pharmacological activity. The nature, position, and electronic properties of these substituents can significantly impact the potency and selectivity of the compounds. For instance, in the development of dopamine (B1211576) autoreceptor agonists based on a related 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) scaffold, it was observed that para-substitution on a phenyl group attached to a cyclohexene (B86901) ring connected to the tetrahydropyridine (B1245486) was tolerated. nih.gov Notably, electron-donating groups were found to be more favorable than electron-withdrawing groups in this particular series. nih.gov

The following table summarizes the influence of phenyl ring substitutions on the biological activity of tetrahydropyridine analogs from different studies.

| Scaffold/Series | Target/Activity | Phenyl Ring Substituent Effect | Reference |

| 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines | Dopamine autoreceptor agonism | Electron-donating groups at the para position were better tolerated than electron-withdrawing groups. | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives | FOXM1 inhibition | Only compounds with a -CN (electron-withdrawing) group showed a significant decrease in FOXM1 expression. | nih.gov |

The nitrogen atom of the tetrahydropyridine ring is a common site for modification, and the nature of the N-substituent can profoundly influence the compound's interaction with its biological target. A study on novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines as potential anti-cancer agents demonstrated the importance of the N-substituent in determining the antiproliferative activity. madridge.orgnih.gov In this series, different substituted benzoylamino groups were introduced at the N-1 position, and their cytotoxicity was evaluated against various cancer cell lines. madridge.orgnih.gov The results indicated that the nature of the substituent on the benzoyl moiety had a significant impact on the anti-cancer activity, with some analogs exhibiting more potent effects than others. madridge.orgnih.gov

Another study focused on substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides as anti-inflammatory agents. nih.gov This research highlighted that the type of substituent on the nitrogen of the tetrahydropyridine ring was a key determinant of the compound's ability to attenuate nitric oxide production in microglial cells. nih.gov Specifically, sulfonamide-substituted tetrahydropyridines were found to be more effective than their benzamide (B126) counterparts in this assay. nih.gov

The table below illustrates the effect of different N-substituents on the biological activity of tetrahydropyridine derivatives.

| Scaffold/Series | N-Substituent | Target/Activity | Key Finding | Reference |

| N-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines | Substituted benzoylamino groups | Anti-cancer (cytotoxicity) | The nature of the substituent on the benzoyl moiety influenced the antiproliferative activity. | madridge.orgnih.gov |

| N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] derivatives | Benzamide and benzenesulfonamide (B165840) groups | Anti-inflammatory (NO production inhibition) | SO2-substituted tetrahydropyridines were more effective than their CO-substituted counterparts. | nih.gov |

Alterations within the tetrahydropyridine ring itself, such as the introduction of substituents or the creation of stereocenters, can have significant consequences for biological activity. The pharmacological activity of 1,2,3,6-tetrahydropyridine (B147620) derivatives is known to be dependent on the position and nature of substituents on the tetrahydropyridine ring. madridge.org The asymmetric synthesis of tetrahydropyridines bearing multiple contiguous stereogenic centers has been achieved through organocatalytic cascade reactions. acs.org This approach allows for the creation of structurally complex and stereochemically defined molecules, which can be invaluable for probing the specific steric requirements of biological targets.

For example, the introduction of an ethyl group at the 5-position of the tetrahydropyridine ring has been explored in the context of anti-cancer agents. madridge.orgnih.gov The stereochemistry of the substituents on the tetrahydropyridine ring can also be a critical factor. In the case of a series of dopamine autoreceptor agonists, the resolution of enantiomers revealed that the (+)-enantiomer possessed higher intrinsic activity than the (-)-enantiomer, underscoring the importance of stereochemistry in target recognition and activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Tetrahydropyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.

Several QSAR studies have been conducted on tetrahydropyridine and related piperidine (B6355638) derivatives. nih.govresearchgate.net These studies typically involve the calculation of a variety of molecular descriptors that quantify different aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to develop a model that correlates these descriptors with the observed biological activity. researchgate.net For instance, a QSAR analysis of phenyl piperidine derivatives as dual neurokinin 1 receptor (NK1R) antagonists and serotonin (B10506) transporter (SERT) inhibitors was performed to understand the structural requirements for their dual activity. nih.gov

In another study, 3D-QSAR models were developed for 1,2,3,4-tetrahydropyrimidine derivatives to predict their anti-inflammatory activity. researchgate.net These models provide a three-dimensional representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are predicted to enhance or diminish activity. Such models are valuable tools for the in silico screening of virtual libraries of compounds and for guiding the design of new analogs with improved potency. researchgate.net

Rational Design of Analogs with Improved Target Affinity or Selectivity

Rational drug design involves the use of structural information about the biological target and the ligand to design new molecules with improved properties. nih.govnih.govchoderalab.orgresearchgate.net This approach can lead to the development of analogs with enhanced target affinity, improved selectivity, and better pharmacokinetic profiles. A key aspect of rational design is the identification of specific interactions between the ligand and the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, the discovery of a novel series of 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridines as selective antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) was guided by a rational, structure-based design approach. uky.edu Starting from a non-specific agonist, the incorporation of a phenyl ring off the pyridine (B92270) core led to a series of compounds with antagonist activity and high selectivity for the α3β4 nAChR subtype. uky.edu

Molecular docking is a computational technique that is often used in rational drug design to predict the binding mode of a ligand to its target protein. nih.gov In the development of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines as potential anti-cancer agents, molecular modeling was used to explore the interaction between the tetrahydropyridine derivatives and the estrogen receptor alpha (ERα). madridge.org Although the docking scores did not perfectly correlate with the observed antiproliferative activity, such studies can provide valuable insights to guide the design of more potent compounds. madridge.org

Mechanistic Investigations of Biological Interactions in Preclinical Research Models Excluding Human Clinical Data

Biological Target Identification and Validation Studies

Preclinical research has identified several key biological targets of 5-Phenyl-1,2,3,6-tetrahydropyridine (B8789250), the desmethyl derivative of the well-known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov The molecule's mechanism of action is intrinsically linked to its biotransformation and subsequent interaction with specific cellular components.

The primary biological targets for the initial interaction of 5-Phenyl-1,2,3,6-tetrahydropyridine in the brain are the monoamine oxidase (MAO) enzymes, particularly MAO-B. nih.gov Studies have shown that this compound, also referred to as 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), is a substrate for MAO-B, which oxidizes it to form a corresponding dihydropyridine (B1217469) species. nih.gov

The interaction is complex; the initial engagement with both MAO-A and MAO-B is competitive. nih.gov However, while its inhibition of MAO-A remains reversible, the inhibition of MAO-B increases with time and becomes irreversible. nih.gov This indicates a time-dependent, covalent modification of the MAO-B enzyme. nih.gov The related compound, MPTP, also demonstrates inhibitory activity against both isozymes, though it is a more potent competitive inhibitor of MAO-A than MAO-B in rat brain models. nih.gov The metabolism by MAO-B, located on the outer mitochondrial membrane of glial cells, is a critical initiating step for the compound's biological effects. nih.govmdpi.com

| Target | Interaction Type | Compound | Key Findings | References |

|---|---|---|---|---|

| MAO-A | Competitive Inhibition | 5-Phenyl-1,2,3,6-tetrahydropyridine (PTP) | Acts as a reversible, competitive inhibitor. | nih.gov |

| MAO-B | Substrate, Time-Dependent Irreversible Inhibition | 5-Phenyl-1,2,3,6-tetrahydropyridine (PTP) | Initially a competitive inhibitor, it becomes an irreversible inhibitor over time. It is oxidized by MAO-B. | nih.gov |

| MAO-A | Competitive Inhibition | MPTP | Ki = 9 µM (rat brain). | nih.gov |

| MAO-B | Noncompetitive, Time-Dependent Inhibition | MPTP | Ki = 106 µM (rat brain). | nih.gov |

While direct studies on 5-Phenyl-1,2,3,6-tetrahydropyridine's interaction with histone demethylases are not extensively documented, a mechanistic link can be inferred from its primary targets. Lysine-specific demethylase 1 (LSD1) is, like MAO, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase. nih.gov This structural and functional similarity means that certain inhibitors of MAOs are also capable of inhibiting LSD1. nih.gov For instance, the clinically used antidepressant and MAO inhibitor tranylcypromine (B92988) is a known inhibitor of LSD1, forming a covalent adduct with the FAD cofactor. nih.gov Given that 5-Phenyl-1,2,3,6-tetrahydropyridine is a potent MAO interactor, its potential to modulate LSD1 activity represents a plausible but less-characterized aspect of its biological profile.

A crucial downstream effect following the compound's metabolism is the severe inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). nih.govmdpi.com The neurotoxicity is not caused by the parent compound itself but by its oxidized metabolite, the 4-phenylpyridinium ion (analogous to MPP+ from MPTP). mdpi.comnih.gov This toxic cation is actively sequestered inside mitochondria due to the electrochemical gradient across the mitochondrial membrane. nih.govnih.gov Once concentrated in the mitochondrial matrix, it potently binds to and inhibits Complex I of the electron transport chain. nih.govnih.gov This inhibition disrupts cellular respiration, leading to a profound depletion of ATP and an increase in the production of reactive oxygen species (ROS), ultimately compromising cell viability. mdpi.comnih.gov Studies using viral-mediated overexpression of the yeast NDI1 gene, which provides an alternative NADH dehydrogenase pathway resistant to such inhibitors, have confirmed that Complex I inhibition is an obligatory step in the toxicity cascade. nih.govresearchgate.net

In animal models, including mice and non-human primates, the administration of tetrahydropyridine-based neurotoxins like MPTP results in a selective and profound impact on the dopaminergic system. nih.govtaylorandfrancis.com The specificity for dopaminergic neurons is conferred by the high-affinity dopamine (B1211576) transporter (DAT). nih.gov The toxic pyridinium (B92312) metabolite, formed by MAO-B in glial cells, is released into the extracellular space and then actively transported into dopaminergic neurons by DAT. mdpi.comnih.gov This leads to a high intracellular concentration of the toxin specifically within these neurons.

The consequence is the degeneration of dopaminergic neurons originating in the substantia nigra pars compacta (SNc) and the subsequent loss of their nerve terminals in the striatum. nih.gov This selective neurotoxicity replicates the primary pathological hallmark of Parkinson's disease, making these compounds invaluable tools in preclinical research for studying the disease's mechanisms. nih.govnih.gov

Binding assays have been instrumental in characterizing the interaction between tetrahydropyridine (B1245486) derivatives and their molecular targets. Studies using radiolabeled [3H]MPTP confirmed the presence of high-affinity, saturable binding sites in the brain. nih.gov The displacement of this binding by various compounds revealed that only MAO inhibitors, particularly MAO-B selective inhibitors like deprenyl (B1670267) (selegiline), were potent antagonists. nih.gov

Equilibrium binding experiments in C57BL/6 mouse brain membranes identified two distinct binding sites for [3H]MPTP. nih.gov The high-affinity sites (Kd = 13 nM) were associated with MAO-A, while the lower-affinity sites (Kd = 1100 nM) displayed the pharmacological specificity of MAO-B. nih.gov As noted previously, 5-Phenyl-1,2,3,6-tetrahydropyridine (PTP) itself acts as a competitive inhibitor of both MAO-A and MAO-B, with the interaction at MAO-B becoming irreversible over time. nih.gov

| Assay Type | Target | Ligand/Inhibitor | Affinity/Inhibition Constant | Reference |

|---|---|---|---|---|

| Equilibrium Binding | MAO-A Associated Site | [3H]MPTP | Kd = 13 nM (mouse brain) | nih.gov |

| Equilibrium Binding | MAO-B Associated Site | [3H]MPTP | Kd = 1100 nM (mouse brain) | nih.gov |

| Enzyme Inhibition | MAO-A | MPTP | Ki = 9 µM (rat brain) | nih.gov |

| Enzyme Inhibition | MAO-B | MPTP | Ki = 106 µM (rat brain) | nih.gov |

| Enzyme Inhibition | MAO-A & MAO-B | 5-Phenyl-1,2,3,6-tetrahydropyridine (PTP) | Competitive inhibitor of both isozymes. | nih.gov |

Cellular and Molecular Mechanism of Action Studies

The cellular and molecular mechanism of 5-Phenyl-1,2,3,6-tetrahydropyridine and related compounds has been elucidated through extensive preclinical research. The process unfolds in a sequential cascade:

Biotransformation by MAO-B : After crossing the blood-brain barrier, the compound is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, into a dihydropyridinium intermediate, which is then oxidized to the toxic metabolite, a positively charged pyridinium ion. nih.govmdpi.com

Selective Uptake by Dopaminergic Neurons : This toxic cation is selectively transported from the extracellular space into dopaminergic neurons via the high-affinity dopamine transporter (DAT). nih.gov This step is responsible for the remarkable specificity of the toxin for the dopaminergic system.

Mitochondrial Accumulation : Once inside the neuron, the positively charged pyridinium ion accumulates in the mitochondria, driven by the large negative mitochondrial membrane potential. nih.gov

Inhibition of Complex I : Within the mitochondria, the toxin binds to and potently inhibits Complex I of the electron transport chain. nih.govnih.gov

Bioenergetic Failure and Oxidative Stress : The inhibition of Complex I blocks mitochondrial respiration, leading to a catastrophic failure of ATP production and an increase in the generation of damaging reactive oxygen species (ROS). mdpi.comnih.gov

Neuronal Death : The combination of energy depletion and oxidative stress initiates cellular death pathways, culminating in the selective destruction of dopaminergic neurons in the substantia nigra. nih.gov

This well-defined mechanism of action has established 5-Phenyl-1,2,3,6-tetrahydropyridine and its analogues as critical tools for modeling Parkinson's disease in preclinical settings. nih.gov

Investigation of Oxidative Stress Induction and Attenuation in Research Models

In preclinical studies, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a close analog of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride, is a well-established inducer of oxidative stress, which is a primary mechanism of its toxicity. nih.govnih.gov This compound leads to the generation of reactive oxygen species (ROS), contributing to cellular damage. nih.gov Research has shown that in animal models of Parkinson's disease, MPTP administration significantly increases lipid peroxidation in the brain. nih.gov

One of the key enzymatic sources of ROS in the context of MPTP-induced neurodegeneration is NADPH-oxidase. nih.gov Studies in mouse models have demonstrated that following MPTP injection, there is an up-regulation of NADPH-oxidase in the substantia nigra pars compacta. This increase in enzyme activity coincides with local ROS production and the subsequent loss of dopaminergic neurons. nih.gov Furthermore, in mutant mice lacking functional NADPH-oxidase, the neurotoxic effects of MPTP, including dopaminergic neuronal loss and protein oxidation, are significantly reduced. nih.gov This highlights the critical role of inflammation-mediated oxidative stress in the pathological process.

The neuroprotective effects of certain compounds against MPTP-induced toxicity are often attributed to their ability to mitigate oxidative stress. For instance, the proto-oncogene Bcl-2 has been shown to protect against MPTP neurotoxicity, and one of the proposed mechanisms is its antioxidant activity. nih.gov In mice overexpressing Bcl-2, MPTP-induced increases in free 3-nitrotyrosine, a marker of oxidative damage, were blocked. nih.gov

Table 1: Key Findings on Oxidative Stress in MPTP Models

| Biomarker/Enzyme | Observation in MPTP Model | Implication | Reference |

|---|---|---|---|

| Lipid Peroxidation (TBARS) | Increased levels in the striatum and midbrain. | Indicates oxidative damage to lipids. | nih.gov |

| NADPH-oxidase | Up-regulated in the substantia nigra pars compacta. | A major source of reactive oxygen species during inflammation. | nih.gov |

| 3-Nitrotyrosine | Increased levels, which are blocked by Bcl-2 overexpression. | Marker of protein damage by reactive nitrogen species. | nih.gov |

| Reactive Oxygen Species (ROS) | Extracellular ROS are a main determinant in inflammation-mediated neurotoxicity. | Directly contributes to cellular damage and neuronal death. | nih.gov |

Analysis of Apoptosis and Programmed Cell Death Pathways in Cellular and Animal Models

The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in preclinical models is known to trigger apoptotic pathways, leading to programmed cell death of dopaminergic neurons. nih.govmdpi.com The toxic metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+), is a key player in initiating these apoptotic cascades within the neurons. nih.gov

Research has implicated the c-Jun N-terminal kinase (JNK) signaling cascade as a mediator of MPTP-induced apoptotic neuronal death. nih.gov Inhibition of the JNK activation pathway has been shown to attenuate the dopaminergic degeneration caused by MPTP. nih.gov Furthermore, studies have demonstrated that MPP+ can induce the activation of caspases, which are crucial executioner enzymes in the apoptotic process. nih.gov

The role of the proto-oncogene Bcl-2 in protecting against MPTP-induced apoptosis has been investigated. In mice overexpressing Bcl-2, there was significant attenuation of MPTP-induced depletion of dopamine. nih.gov Bcl-2 was found to block the MPP+-induced activation of caspases, suggesting a direct interference with the apoptotic machinery. nih.gov This indicates that modulation of anti-apoptotic proteins can provide neuroprotection in this toxicant-based model. nih.gov

Table 2: Apoptosis-Related Findings in MPTP Research Models

| Pathway/Protein | Role in MPTP-Induced Cell Death | Experimental Observation | Reference |

|---|---|---|---|

| Caspases | Executioner enzymes in apoptosis. | MPP+ induces the activation of caspases. | nih.gov |

| Bcl-2 | Anti-apoptotic proto-oncogene. | Overexpression protects against MPTP neurotoxicity and blocks caspase activation. | nih.gov |

| JNK Signaling Cascade | Mediates apoptotic neuronal death. | MPTP activates this pathway, and its inhibition is neuroprotective. | nih.gov |

Inflammatory Response Pathways (e.g., Cyclooxygenase-2 (COX-2) Induction, NF-κB, NLRP3 Inflammasome)

Neuroinflammation is a hallmark of the pathological changes induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in animal models. nih.govnih.gov The neurotoxin triggers a robust inflammatory response, primarily mediated by glial cells in the brain, which contributes significantly to the neurodegenerative process. nih.govnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a common mechanism engaged by neurotoxins like MPTP. nih.govnih.gov Studies using NF-κB reporter mice have shown that even low doses of MPTP can cause inflammatory activation of astrocytes, which precedes the loss of dopaminergic neurons. nih.gov This suggests that inflammation is an early event in the neurotoxic cascade.

Another important inflammatory mediator is Cyclooxygenase-2 (COX-2). Research comparing MPTP-sensitive and MPTP-resistant mouse strains revealed that MPTP-induced COX-2 expression occurs exclusively in the sensitive strain, suggesting its role in the differential susceptibility to the neurotoxin. nih.gov This induction of COX-2 is part of a broader stress-induced signal cascade that contributes to the inflammatory environment. nih.gov While not explicitly detailed in the provided snippets for MPTP, the NLRP3 inflammasome is another key pathway in neuroinflammation that is often studied in models of neurodegeneration. nih.gov

Table 3: Inflammatory Pathways Implicated in MPTP Models

| Inflammatory Pathway/Mediator | Role in MPTP-Induced Neurotoxicity | Key Research Finding | Reference |

|---|---|---|---|

| NF-κB | Key regulator of inflammatory gene expression. | Activated in astrocytes by MPTP prior to neuronal loss. | nih.gov |

| COX-2 | Enzyme involved in the synthesis of pro-inflammatory prostaglandins. | Induced by MPTP in susceptible mouse strains, correlating with neurodegeneration. | nih.gov |

| Microglial Activation | Primary immune cells of the brain. | Associated with the induction of NADPH-oxidase and ROS production in response to MPTP. | nih.gov |

Signal Transduction Cascades (e.g., c-Jun N-terminal kinase (JNK) signaling)

Signal transduction pathways play a crucial role in mediating the cellular responses to toxic insults from compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Among these, the c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a significant contributor to MPTP-induced neurodegeneration. nih.gov The JNK pathway is a subgroup of mitogen-activated protein (MAP) kinases that are typically activated by environmental stress and cytokines. paulogentil.combio-rad.com

In vivo studies using mouse models have demonstrated that MPTP administration leads to the activation of the JNK signaling cascade within the nigrostriatal system. nih.gov Specifically, MPTP elevates the levels of phosphorylated JNK and its upstream regulatory kinase, MKK4. nih.gov This phosphorylation is mediated by the toxic metabolite MPP+ and can be attenuated by inhibitors of monoamine oxidase B, the enzyme that converts MPTP to MPP+. nih.gov

The activation of JNK signaling appears to be functionally relevant to the strain-dependent sensitivity to MPTP. nih.gov Research has shown that MPTP-sensitive mouse strains exhibit a robust activation of JNK and c-Jun in response to the toxin, a response that is diminished in MPTP-resistant strains. nih.gov Furthermore, pharmacological inhibition of JNK activation has been shown to protect dopaminergic neurons in the MPTP model of Parkinson's disease, underscoring the pathway's role in mediating neuronal death. nih.govdntb.gov.ua

Table 4: JNK Signaling in Response to MPTP

| Component | Function | Effect of MPTP | Reference |

|---|---|---|---|

| JNK | A MAP kinase involved in stress responses and apoptosis. | Phosphorylated (activated) in the nigrostriatal system. | nih.gov |

| MKK4 | An upstream kinase that activates JNK. | Phosphorylated (activated) by MPTP. | nih.gov |

| c-Jun | A transcription factor and major target of JNK. | Activated in MPTP-sensitive mouse strains. | nih.gov |

In Vitro and In Vivo Preclinical Model Applications (Excluding Human Clinical Data)

Use in Neurodegeneration Models (e.g., MPTP-Induced Animal Models of Parkinsonism)

The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), an analog of this compound, is extensively used to create animal models of Parkinson's disease (PD). nih.govsigmaaldrich.comwikipedia.org This neurotoxin can induce a condition in animals, particularly mice and non-human primates, that closely mimics the neuropathological and clinical features of human parkinsonism. nih.govnih.gov The utility of the MPTP model lies in its ability to replicate the selective destruction of dopaminergic neurons in the substantia nigra, a key pathological hallmark of PD. wikipedia.orgfrontiersin.org

Once administered, the lipophilic MPTP crosses the blood-brain barrier and is metabolized by the enzyme monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). nih.govwikipedia.org MPP+ is then selectively taken up by dopamine neurons through the dopamine transporter. nih.gov This selective accumulation leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death, resulting in the depletion of striatal dopamine and the manifestation of parkinsonian symptoms. nih.govnih.gov

These MPTP-induced models are invaluable for studying the pathogenesis of PD and for the preclinical evaluation of potential neuroprotective and restorative therapies. nih.govnih.gov For decades, the MPTP-induced mouse model has been a standard in PD research due to its simplicity, affordability, and high clinical correlation compared to other toxin-based models. nih.gov It has been instrumental in investigating various aspects of the disease, including motor and cognitive deficits. nih.gov

Table 5: Characteristics of the MPTP-Induced Animal Model of Parkinsonism

| Feature | Description | Relevance to Parkinson's Disease | Reference |

|---|---|---|---|

| Mechanism of Action | MPTP is converted to MPP+, which is selectively taken up by dopaminergic neurons, causing cell death. | Mimics the selective loss of dopaminergic neurons seen in PD. | wikipedia.orgnih.gov |

| Pathology | Loss of dopaminergic neurons in the substantia nigra and depletion of striatal dopamine. | Replicates a core neuropathological feature of PD. | nih.gov |

| Behavioral Deficits | Induces motor impairments such as bradykinesia and rigidity, as well as cognitive deficits. | Simulates the clinical symptoms experienced by PD patients. | nih.govnih.gov |

| Research Application | Used to study disease mechanisms and to test novel therapeutic strategies. | Provides a platform for preclinical drug development and validation. | nih.govnih.govnih.gov |

Evaluation in Specific Cancer Research Models (e.g., Antiproliferative studies)

While the primary application of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is in neurodegeneration research, the broader chemical scaffold of tetrahydropyridine has been explored in other therapeutic areas, including cancer research. Some studies have investigated the antiproliferative activities of compounds containing a 1,2,3,6-tetrahydropyridin-4-yl substituent. acs.org

For instance, research into inhibitors of Cell division control protein 42 homolog (CDC42), a protein implicated in cancer progression, has involved compounds with a partially saturated 1,2,3,6-tetrahydropyridin-4-yl structure. acs.org These studies, however, focus on complex derivatives rather than this compound itself. The aim of such research is to develop novel anticancer drugs by targeting signaling pathways crucial for tumor cell proliferation and survival. acs.org The evaluation of these compounds typically involves screening for cytotoxicity against various cancer cell lines to determine their potency and selectivity. nih.gov It is important to note that direct antiproliferative studies on this compound are not prominent in the reviewed literature, with research being more focused on its neurotoxic properties.

Studies in Inflammation Models

In preclinical research, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely utilized to model neuroinflammation, a key pathological feature of neurodegenerative disorders. Administration of MPTP in animal models induces a robust inflammatory response in the central nervous system, primarily mediated by glial cells. nih.govnih.gov This response is a critical component of the neurodegenerative process observed in these models. nih.gov

The primary cellular mediators of this inflammatory cascade are microglia and astrocytes. nih.gov Following MPTP exposure, microglia, the resident immune cells of the brain, become activated. nih.govscienceopen.com This activation leads to a series of downstream events, including the upregulation of cell surface markers and the production and release of a variety of pro-inflammatory molecules. nih.govnih.gov These include reactive oxygen species (ROS), nitric oxide (NO), and cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org

The activation of inflammatory signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway, is a common mechanism engaged by MPTP. nih.gov This pathway plays a central role in regulating the expression of genes involved in the inflammatory response. Additionally, MPTP-induced neuroinflammation has been shown to involve Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are part of the innate immune system and contribute to the recognition of molecular patterns associated with cellular damage. frontiersin.org The sustained activation of these inflammatory cascades contributes to the progressive damage and death of neurons, particularly dopaminergic neurons in the substantia nigra, which is a hallmark of the Parkinson's disease-like pathology induced by MPTP. nih.govnih.gov

| Mediator Type | Specific Examples | Role in MPTP-Induced Inflammation |

|---|---|---|

| Cellular | Microglia, Astrocytes | Primary responders to MPTP, initiating and propagating the inflammatory cascade. nih.govnih.gov |

| Enzymatic | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Produce inflammatory molecules like nitric oxide and prostaglandins. nih.govresearchgate.net |

| Cytokines | TNF-α, IL-1β, IL-6 | Signal and amplify the inflammatory response, contributing to neuronal damage. nih.govfrontiersin.org |

| Signaling Pathways | NF-κB, Toll-like Receptors (TLR2, TLR4) | Regulate the genetic expression of inflammatory molecules and mediate the innate immune response. nih.govfrontiersin.org |

Metabolic Pathways and Biotransformation in Research Models

The neurotoxicity of MPTP is not inherent to the compound itself but is a consequence of its metabolic activation within the brain. nih.gov This biotransformation is a critical step in its mechanism of action and has been extensively studied in various preclinical models. researchgate.net

Enzymatic Biotransformation to Active Metabolites (e.g., Pyridinium Species like MPP+)

MPTP, being a lipophilic molecule, readily crosses the blood-brain barrier after systemic administration. nih.gov Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), which is located in the outer mitochondrial membrane of glial cells and other non-dopaminergic cells. nih.gov MAO-B catalyzes the oxidation of MPTP to an unstable intermediate, 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). nih.govresearchgate.net

MPDP+ is then further oxidized, either spontaneously or enzymatically, to the primary toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). nih.gov More recent research has also identified an alternative pathway for this conversion. Studies have shown that cytochrome P450 2D6 (CYP2D6), particularly when targeted to mitochondria, can also efficiently catalyze the metabolism of MPTP to MPP+. nih.gov

MPP+ is a positively charged, polar molecule and is the ultimate mediator of the neurotoxic effects. nih.govnih.gov Its formation is a prerequisite for the selective damage to dopaminergic neurons. nih.gov

Identification and Characterization of Metabolites in Preclinical Matrices

The primary metabolites of MPTP that have been identified and characterized in preclinical matrices, such as brain tissue and synaptosomes, are MPDP+ and MPP+. nih.govnih.gov

1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+): This is an unstable intermediate in the bioactivation pathway. nih.gov

1-methyl-4-phenylpyridinium (MPP+): This is the stable and highly toxic end product of MPTP metabolism. nih.govnih.gov Due to its positive charge, MPP+ is selectively taken up and concentrated in dopaminergic neurons via the dopamine transporter (DAT). researchgate.netnih.gov This selective accumulation is the basis for the specific neurotoxicity of MPTP to this neuronal population. nih.gov Inside the neurons, MPP+ accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death. researchgate.net

The characterization of these metabolites has been crucial for understanding the mechanism of MPTP-induced neurotoxicity and for developing strategies to mitigate its effects in preclinical models. nih.gov

| Metabolite | Enzyme(s) Involved | Key Characteristics | Biological Consequence |

|---|---|---|---|

| 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) | Monoamine Oxidase B (MAO-B) | Unstable intermediate metabolite. nih.gov | Rapidly converts to the toxic MPP+. nih.gov |

| 1-methyl-4-phenylpyridinium (MPP+) | MAO-B, Cytochrome P450 2D6 (CYP2D6) | Stable, positively charged, and highly toxic. nih.govnih.gov | Selectively taken up by dopaminergic neurons, inhibits mitochondrial respiration, and induces cell death. researchgate.netnih.gov |

Advanced Analytical Methodologies for Research of 5 Phenyl 1,2,3,6 Tetrahydropyridine Hydrochloride

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components for identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely applied in the research of phenyl-tetrahydropyridine compounds.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification